molecular formula C18H22ClN3S B1205665 3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride CAS No. 23481-50-7

3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride

Cat. No. B1205665
CAS RN: 23481-50-7
M. Wt: 347.9 g/mol
InChI Key: JRMSLDWZFJZLAS-UHFFFAOYSA-M
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Description

3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride, also known as Methylene Blue, is a compound consisting of dark green crystals or crystalline powder, having a bronze-like luster . Solutions in water or alcohol have a deep blue color . It is used as a bacteriologic stain and as an indicator .


Synthesis Analysis

Methylene blue is synthesized by oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate (Na2Cr2O7) in the presence of sodium thiosulfate (Na2S2O3) and further oxidation in the presence of N,N-dimethylaniline . The hydrochloride form of methylene blue is isolated by adding 30% hydrochloric acid and saturated sodium chloride solution to the dye solution .


Molecular Structure Analysis

The empirical formula of this compound is C16H18ClN3S·xH2O . The molecular weight is 319.85 (anhydrous basis) .


Chemical Reactions Analysis

Methylene blue is known for its detrimental effects on human health and is considered a harmful pollutant . Various strategies including reduction, oxidation, biological and photochemical degradation have been reported for converting this harmful dye into commercially useful products .


Physical And Chemical Properties Analysis

Methylene blue appears as a solid, odorless, dark green powder that yields a blue solution when dissolved in water . It is soluble in water and chloroform and moderately soluble in alcohol .

Safety And Hazards

Methylene blue causes eye, skin, and respiratory tract irritation. It may be harmful if swallowed and may cause methemoglobinemia . It is advised to wear personal protective equipment, avoid contact with skin, eyes and clothing, avoid dust formation, and not to ingest or breathe dust .

Future Directions

Methylene blue is a harmful pollutant and has been long known for its detrimental effects on human health . There is a need to develop an environmentally friendly, efficient technology for removing methylene blue from wastewater . Photodegradation is an advanced oxidation process widely used for methylene blue removal .

properties

IUPAC Name

[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N3S.ClH/c1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;/h7-10H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMSLDWZFJZLAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178047
Record name 1,9-Dimethylmethylene blue
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride

CAS RN

23481-50-7
Record name Dimethylmethylene blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23481-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Dimethylmethylene blue
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Dimethylmethylene blue
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYLMETHYLENE BLUE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99510HTUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Pereira, GB Portapilla, GTP Brancini, B Possato… - Scientific Reports, 2023 - nature.com
Assessing the in vitro toxicity of compounds on cell cultures is an important step during the screening of candidate molecules for diverse applications. Among the strategies employed to …
Number of citations: 5 www.nature.com

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